1-ethoxy-1H,1'H-2,2'-bibenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethoxy-1H,1’H-2,2’-bibenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of 1-ethoxy-1H,1’H-2,2’-bibenzimidazole consists of two benzimidazole rings connected by a single bond, with an ethoxy group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-1H,1’H-2,2’-bibenzimidazole typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be carried out in various solvents, such as ethanol or methanol, and often requires heating to facilitate the formation of the benzimidazole ring. The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 1-ethoxy-1H,1’H-2,2’-bibenzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-1H,1’H-2,2’-bibenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium azide, thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-ethoxy-1H,1’H-2,2’-bibenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as optical sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-ethoxy-1H,1’H-2,2’-bibenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-ethoxy-1H,1’H-2,2’-bibenzimidazole can be compared with other benzimidazole derivatives, such as:
1H,1’H-2,2’-bibenzimidazole: Lacks the ethoxy group, which may result in different biological activities and chemical reactivity.
2-aminobenzimidazole: Contains an amino group instead of an ethoxy group, leading to different applications and properties.
Omeprazole: A well-known benzimidazole derivative used as a proton pump inhibitor in the treatment of peptic ulcers.
The uniqueness of 1-ethoxy-1H,1’H-2,2’-bibenzimidazole lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-ethoxybenzimidazole |
InChI |
InChI=1S/C16H14N4O/c1-2-21-20-14-10-6-5-9-13(14)19-16(20)15-17-11-7-3-4-8-12(11)18-15/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
WNIBAASKHBPYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.